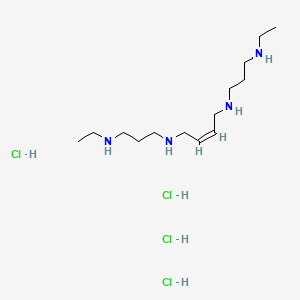

PG-11047 tetrahydrochloride

Description

Polyamine Analogue PG11047 is a second generation polyamine analogue, synthesized through the restriction of molecular conformations of parent polyamine compounds, with potential antineoplastic activity. Polyamine analogue PG11047 may displace endogenous polyamines from DNA binding sites, thereby interfering with cell cycle processes dependent upon polyamine binding and function, and resulting in cell-cycle arrest, induction of apoptosis, depletion of polyamines, and interference with gene and ligand-receptor activities involved with cell growth. This agent may exhibit decreased toxicity and enhanced cytotoxicity profiles compared to first-generation polyamine compounds. In tumor cells, there is an increase dependence on polyamines as well as a dysregulated polyamine metabolic pathway resulting in abnormal or sustained tumor growth.

may prove useful in promoting regression of choroidal neovascularization

Properties

Key on ui mechanism of action |

The mechanism of action of CGC-11047 is unknown but it is believed to block the growth of cancer cells by blocking the production of new DNA in the cancer cells. |

|---|---|

CAS No. |

206991-64-2 |

Molecular Formula |

C14H36Cl4N4 |

Molecular Weight |

402.3 g/mol |

IUPAC Name |

(Z)-N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride |

InChI |

InChI=1S/C14H32N4.4ClH/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2;;;;/h5-6,15-18H,3-4,7-14H2,1-2H3;4*1H/b6-5-;;;; |

InChI Key |

MNJCMBNLXQCNHO-YGGCHVFLSA-N |

Isomeric SMILES |

CCNCCCNC/C=C\CNCCCNCC.Cl.Cl.Cl.Cl |

Canonical SMILES |

CCNCCCNCC=CCNCCCNCC.Cl.Cl.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

((1)N,(12)N)bis(ethyl)-6,7-dehydrospermine (N(1),N(12))bis(ethyl)-6,7-dehydrospermine PG-11047 SL 11047 SL-11047 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PG-11047 Tetrahydrochloride in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PG-11047 tetrahydrochloride, a conformationally restricted analog of the natural polyamine spermine, has demonstrated significant anti-cancer activity in a range of preclinical models. This technical guide delineates the core mechanism of action of PG-11047 in cancer cells, focusing on its profound impact on polyamine metabolism, which subsequently leads to cell cycle arrest and apoptosis. This document provides a comprehensive overview of the quantitative effects of PG-11047, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: Targeting the Polyamine Pathway in Oncology

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell proliferation, differentiation, and survival. Their metabolism is frequently dysregulated in cancer, with elevated levels of polyamines being a hallmark of many tumor types, making the polyamine pathway an attractive target for therapeutic intervention. PG-11047 is a second-generation polyamine analog designed to exploit this dependency. As a nonfunctional competitor of natural polyamines, PG-11047 disrupts the delicate balance of polyamine homeostasis, leading to potent anti-proliferative effects in cancer cells.[1][2][3]

Core Mechanism of Action: Disruption of Polyamine Homeostasis

The primary mechanism of action of PG-11047 revolves around its ability to enter cancer cells via the polyamine transport system and subsequently wreak havoc on the tightly regulated polyamine metabolic pathway. This disruption occurs through a dual-pronged attack: the downregulation of polyamine biosynthesis and the upregulation of polyamine catabolism.

Inhibition of Polyamine Biosynthesis

PG-11047 effectively suppresses the biosynthesis of natural polyamines by downregulating the activity of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine synthesis pathway.[4] The precise mechanism of ODC downregulation by polyamine analogs involves a feedback inhibition loop. High intracellular concentrations of polyamines, or their analogs like PG-11047, induce the expression of ODC antizyme (AZ).[5][6][7][8] AZ binds to ODC monomers, preventing their dimerization and targeting them for ubiquitin-independent degradation by the 26S proteasome. This leads to a significant reduction in the production of putrescine, the precursor for spermidine and spermine.

Induction of Polyamine Catabolism

Concurrently with inhibiting biosynthesis, PG-11047 potently induces the expression and activity of key polyamine catabolic enzymes: spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX).[2][3][4]

-

Spermidine/spermine N1-acetyltransferase (SSAT): The induction of SSAT is a critical event in the cytotoxic response to many polyamine analogs.[9][10][11] SSAT acetylates spermidine and spermine, which can then be either exported from the cell or further catabolized. The induction of SSAT by polyamine analogs is thought to be regulated at both the transcriptional and post-transcriptional levels.[9]

-

Spermine Oxidase (SMOX): PG-11047 also induces SMOX, which specifically oxidizes spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts.[2][12] The generation of reactive oxygen species (ROS) through this pathway contributes to the cytotoxic effects of PG-11047.

The combined effect of ODC downregulation and SSAT/SMOX upregulation leads to a profound depletion of intracellular pools of natural polyamines, a state that is incompatible with the high proliferative demands of cancer cells.

Cellular Consequences of Polyamine Depletion

The disruption of polyamine homeostasis by PG-11047 triggers a cascade of events within the cancer cell, culminating in cell growth inhibition, cell cycle arrest, and apoptosis.

Inhibition of Cell Proliferation

The depletion of polyamines, which are essential for processes like DNA replication and protein synthesis, directly inhibits the proliferation of cancer cells.[8][13] The anti-proliferative efficacy of PG-11047 has been demonstrated across a wide range of cancer cell lines.

Cell Cycle Arrest

Polyamine depletion has been shown to induce cell cycle arrest, primarily at the G1 and S phases.[14][15] This arrest is mediated by the upregulation of cell cycle inhibitors such as p21(Waf1/Cip1) and p27(Kip1).[14] The depletion of polyamines can also lead to an increase in the level of the tumor suppressor protein p53, which plays a crucial role in cell cycle control and apoptosis.[14][16]

Induction of Apoptosis

Prolonged and severe polyamine depletion ultimately triggers programmed cell death, or apoptosis. The apoptotic cascade initiated by polyamine depletion is primarily mediated through the intrinsic, or mitochondrial, pathway.[17] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-3.[17] The activation of the caspase cascade is a central event in the execution phase of apoptosis.[18][19] Furthermore, polyamine depletion can modulate the expression of Bcl-2 family proteins, with an observed increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, further tipping the balance towards cell death.[6][20][21][22][23][24][25]

Quantitative Data on the Effects of PG-11047

The following tables summarize the quantitative data on the efficacy of PG-11047 in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of PG-11047 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 0.1 - 0.5 | [26] |

| H69 | Small Cell Lung Cancer | ~0.5 | [26] |

| H157 | Non-Small Cell Lung Cancer | ~0.5 | [26] |

| H82 | Small Cell Lung Cancer | >0.5 | [26] |

| DU145 | Prostate Cancer | ~0.05 | [26] |

| Various Pancreatic Cancer Cell Lines | Pancreatic Ductal Adenocarcinoma | 0.4 - 66,000 | [27] |

Note: IC50 values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the assay used to measure cell viability.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of PG-11047.

Cell Viability Assay (MTT/XTT Assay)

This protocol is a general guideline for determining the IC50 of PG-11047.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72-96 hours. Include a vehicle control (e.g., sterile water or PBS).

-

MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis for Protein Expression

This protocol outlines the steps to analyze the expression of key proteins involved in the mechanism of PG-11047.

-

Cell Lysis: Treat cells with PG-11047 (e.g., 10 µM) for various time points (e.g., 24, 48, 72 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ODC, SSAT, SMOX, p53, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, p27) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with PG-11047 (e.g., 10 µM) for 48-72 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with PG-11047 (e.g., 1-10 µM) for 24-48 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PG-11047.

References

- 1. Molecular mechanisms of polyamine analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of human spermine oxidase SMO(PAOh1) is regulated at the levels of new mRNA synthesis, mRNA stabilization and newly synthesized protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Molecular mechanisms of polyamine analogs in cancer cells (2005) | Yi Huang | 87 Citations [scispace.com]

- 8. Expression Profiling and Biochemical Analysis Suggest Stress Response as a Potential Mechanism Inhibiting Proliferation of Polyamine-depleted Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of polyamines, polyamine analogs, and inhibitors of protein synthesis on spermidine-spermine N1-acetyltransferase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of the polyamine catabolic enzymes SSAT and SMO in the synergistic effects of standard chemotherapeutic agents with a polyamine analogue in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Deficiencies in DNA replication and cell-cycle progression in polyamine-depleted HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polyamine depletion arrests cell cycle and induces inhibitors p21(Waf1/Cip1), p27(Kip1), and p53 in IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flow cytometric analysis of the cell cycle in polyamine-depleted cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Polyamine depletion stabilizes p53 resulting in inhibition of normal intestinal epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Polyamine depletion induces apoptosis through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of polyamine depletion on caspase activation: a study with spermine synthase-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of polyamine depletion on caspase activation: a study with spermine synthase-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tumor suppressor p53 is a regulator of bcl-2 and bax gene expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The relationship between BcI2, Bax and p53: consequences for cell cycle progression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journal.waocp.org [journal.waocp.org]

- 24. Analysis of Bax and Bcl-2 expression in p53-immunopositive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Altered expression of p53, Bcl-2 and Bax induced by microcystin-LR in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Synthesis and Chemical Properties of PG-11047 Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PG-11047, a second-generation, conformationally restricted polyamine analogue, has demonstrated significant potential as an antineoplastic agent. By acting as a nonfunctional competitor of natural polyamines, PG-11047 disrupts essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of PG-11047 tetrahydrochloride, intended to support ongoing research and development efforts in the field of oncology.

Introduction

Polyamines, such as spermidine and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] Cancer cells often exhibit dysregulated polyamine metabolism, making this pathway an attractive target for therapeutic intervention.[2] PG-11047 (also known as CGC-11047 and N¹,N¹²-bisethyl-cis-6,7-dehydrospermine) is a novel spermine analogue designed to selectively target the polyamine metabolic pathway in cancer cells.[2] Its rigid structure, conferred by a central cis-double bond, is intended to enhance its specificity and reduce off-target toxicities observed with earlier polyamine analogues.[3] Preclinical and clinical studies have shown that PG-11047 effectively inhibits the growth of various cancer cell lines and is generally well-tolerated.[4]

Synthesis of this compound

The synthesis of PG-11047 involves a multi-step process starting from cis-2-butenediol. While a detailed, step-by-step protocol is not publicly available, the key synthetic strategy has been described.[5]

The process begins with the acylation of cis-2-butenediol with mesitylenesulfonyl chloride to form an activated ester. This intermediate is then reacted with the sodium salt of N¹-ethylpropane-1,3-diamine dimesitylate. The subsequent displacement of the mesitylenesulfonate groups yields a tetrasulfonamide. Deprotection of the tetramide is achieved using hydrogen bromide in glacial acetic acid, which results in the formation of PG-11047 as an HBr salt. Finally, the HBr salt is converted to the tetrahydrochloride salt by treatment with HCl gas.[5]

A method for converting the tetrahydrochloride salt to the free base for derivatization has also been reported, involving refluxing PG-11047·4HCl with K₂CO₃ in acetonitrile.[3]

Chemical Properties and Data

PG-11047 is a polyamine analogue with the chemical formula C₁₄H₃₂N₄.[1] The free base exists as a light yellow to yellow oil.[1] For research and clinical applications, it is typically used as the tetrahydrochloride salt, which is soluble in aqueous solutions.

| Property | Value | Reference |

| Chemical Name | (N¹,N¹²)-bis(ethyl)-6,7-dehydrospermine tetrahydrochloride | [6] |

| Synonyms | CGC-11047, PG-11047 | [1] |

| Molecular Formula (Free Base) | C₁₄H₃₂N₄ | [1] |

| Molecular Weight (Free Base) | 256.43 g/mol | [1] |

| Appearance (Free Base) | Light yellow to yellow oil | [1] |

| Solubility (Free Base) | Soluble in DMSO (100 mg/mL) | [1] |

| Storage (Free Base) | -20°C for 3 years (pure form) | [1] |

| CAS Number (Free Base) | 308145-19-9 | [1] |

Analytical Data: ¹H NMR, ¹³C NMR, and mass spectrometry data for the free base of PG-11047 have been published, confirming its chemical structure.

Mechanism of Action and Signaling Pathway

PG-11047 exerts its anticancer effects through a multi-faceted mechanism centered on the disruption of polyamine homeostasis.[2]

-

Competitive Inhibition: PG-11047 competes with natural polyamines for uptake into cancer cells via the polyamine transport system.[2]

-

Displacement from Binding Sites: Once inside the cell, it displaces endogenous polyamines from their binding sites on DNA and RNA, thereby interfering with nucleic acid stability and function, which can lead to cell cycle arrest.[2]

-

Depletion of Polyamines: PG-11047 down-regulates the key polyamine biosynthetic enzyme, ornithine decarboxylase (ODC), and induces the polyamine catabolic enzymes spermidine/spermine N¹-acetyltransferase (SSAT) and spermine oxidase (SMO).[2] This dual action leads to a significant depletion of intracellular polyamine pools.[2]

-

Induction of Apoptosis: The depletion of natural polyamines and the accumulation of PG-11047 trigger apoptotic pathways, leading to programmed cell death.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay

A common method to assess the cytotoxic and cytostatic effects of PG-11047 is the DIMSCAN assay, a fluorescence-based digital image microscopy method.[5]

Objective: To determine the concentration of PG-11047 that inhibits cell growth by 50% (GI₅₀).

Materials:

-

Cancer cell lines (e.g., A549, HCT116)

-

Complete cell culture medium

-

This compound stock solution (e.g., in sterile water or DMSO)

-

96-well microplates

-

Fluorescein diacetate (FDA)

-

Digital image microscopy system (DIMSCAN)

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of PG-11047 in complete culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of PG-11047. Include untreated control wells.

-

Incubation: Incubate the plates for 96 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]

-

Staining: After the incubation period, stain the cells with fluorescein diacetate (FDA), which is metabolized by viable cells into a fluorescent product.

-

Imaging and Analysis: Quantify the fluorescence in each well using a digital image microscopy system. The fluorescence intensity is proportional to the number of viable cells.

-

Data Calculation: Calculate the GI₅₀ value, which is the concentration of PG-11047 that causes a 50% reduction in cell growth compared to the untreated control.

In Vivo Xenograft Tumor Model

The antitumor efficacy of PG-11047 can be evaluated in vivo using xenograft models.

Objective: To assess the effect of PG-11047 on tumor growth in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Cancer cell line (e.g., A549)

-

Matrigel (optional)

-

This compound formulated for injection (e.g., in sterile water for injection, diluted in 0.9% sodium chloride)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ A549 cells) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., ~100 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer PG-11047 to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 100 mg/kg weekly).[5] The control group receives the vehicle solution.

-

Monitoring: Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume. Monitor the body weight and overall health of the mice.

-

Endpoint: At the end of the study (e.g., after 6 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker studies).

Conclusion

This compound is a promising polyamine analogue with a well-defined mechanism of action that leads to the inhibition of cancer cell growth. This guide provides a summary of its synthesis, key chemical properties, and established experimental protocols to aid researchers in the continued investigation and development of this potential anticancer therapeutic. Further studies to elucidate a detailed synthesis protocol and a comprehensive profile of the tetrahydrochloride salt's physicochemical properties would be beneficial for its future development and formulation.

References

- 1. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. escholarship.org [escholarship.org]

The Discovery and Development of PG-11047: A Polyamine Analogue for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

PG-11047 is a second-generation, conformationally restricted polyamine analogue that has demonstrated significant preclinical and clinical antineoplastic activity. As a structural mimic of the natural polyamine spermine, PG-11047 competitively disrupts polyamine homeostasis, a pathway frequently dysregulated in cancer and essential for cell proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of PG-11047, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its associated signaling pathways.

Introduction: Targeting the Polyamine Pathway in Oncology

The polyamines—putrescine, spermidine, and spermine—are ubiquitous polycationic molecules vital for normal cell growth and proliferation. In cancer, the polyamine metabolic pathway is often upregulated to meet the demands of rapid cell division, making it an attractive target for therapeutic intervention.[1] PG-11047 emerged as a promising candidate from a series of synthetic polyamine analogues designed to exploit this dependency. It is a conformationally restricted analogue of N¹, N¹²-bisethylspermine, a modification that enhances its cellular uptake and cytotoxicity compared to first-generation compounds.[1][2]

Mechanism of Action of PG-11047

PG-11047 exerts its anticancer effects through a multi-pronged attack on polyamine metabolism, leading to the depletion of natural polyamines and the induction of apoptosis.[1][2]

-

Competitive Uptake: PG-11047 utilizes the polyamine transport system to enter cells, competing with natural polyamines.[2]

-

Feedback Inhibition of Polyamine Biosynthesis: Upon accumulation, PG-11047 downregulates the activity of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis.[3]

-

Induction of Polyamine Catabolism: PG-11047 significantly induces the expression and activity of two key catabolic enzymes:

-

Spermidine/spermine N¹-acetyltransferase (SSAT): This enzyme acetylates spermine and spermidine, marking them for degradation.[2][3]

-

Spermine oxidase (SMO): This enzyme directly oxidizes spermine.[2][3] The induction of these enzymes can also lead to the production of reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[2]

-

-

Displacement of Natural Polyamines: PG-11047 displaces natural polyamines from their binding sites on DNA and RNA, interfering with critical cellular processes like transcription, translation, and cell cycle progression, ultimately leading to cell-cycle arrest and apoptosis.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of PG-11047 in cancer cells.

Quantitative Data

In Vitro Efficacy

PG-11047 has demonstrated potent growth-inhibitory effects across a wide range of cancer cell lines. The 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values are summarized below.

| Cell Line Panel | Cancer Type | Median Relative IC50 (nM) | IC50 Range (µM) | Reference(s) |

| Pediatric Preclinical Testing Program (PPTP) | Various Pediatric Cancers | 71 | - | [4] |

| Ewing Sarcoma Panel (PPTP) | Ewing Sarcoma | <71 | - | [4] |

| Neuroblastoma Panel (PPTP) | Neuroblastoma | >71 | - | [4] |

| Lung Cancer | Small Cell & Non-Small Cell | - | 0.1 - 0.5 | [5] |

| Pancreatic Ductal Adenocarcinoma (PDA) | Pancreatic Cancer | - | 0.4 - 66,000 | [6] |

Note: The wide range of GI50 values in PDA cell lines suggests that sensitivity to PG-11047 may be subtype-specific.[6]

In Vivo Efficacy in Preclinical Models

PG-11047 has shown significant tumor growth inhibition in various xenograft models.

| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference(s) |

| Pediatric Solid Tumors | 32 evaluable xenografts | 100 mg/kg, IP, weekly for 6 weeks | Significant differences in event-free survival distribution in 15.6% of models | [4] |

| Ependymoma | Xenograft | 100 mg/kg, IP, weekly for 6 weeks | Tumor regression | [4] |

| Lung Cancer | A549 | 100 mg/kg, IP, weekly for 3 weeks on, 1 week off (14 weeks total) | Significant delay in tumor progression | [7] |

| Lung Cancer | A549 | Not specified | Potentiated the antitumor effect of cisplatin | [8] |

| Prostate Cancer | DU-145 | Not specified | Significantly inhibited tumor development; enhanced antitumor activity with bevacizumab | [8] |

Clinical Trial Data

A Phase I dose-escalation study was conducted in patients with advanced refractory solid tumors.[9][10]

| Parameter | Value |

| Dosing Schedule | 60-minute IV infusion on days 1, 8, and 15 of a 28-day cycle |

| Dose Range | 50 - 750 mg |

| Maximum Tolerated Dose (MTD) | 610 mg |

| Dose-Limiting Toxicities (DLTs) | Primarily gastrointestinal (mucositis, diarrhea), angioedema, increased ALT |

| Clinical Response | Stable disease in 30% of patients |

This trial evaluated PG-11047 in combination with various standard-of-care chemotherapies.[2][9][11]

| Combination Agent | Maximum Tolerated Dose (MTD) of PG-11047 | Notable Clinical Activity |

| Bevacizumab | 590 mg | 12% Partial Response (PR), 40% Stable Disease (SD) |

| Erlotinib | 590 mg | 33.3% SD |

| Cisplatin | 590 mg | 54.1% SD, 20% unconfirmed PRs |

| 5-Fluorouracil (5-FU) | 590 mg | 71.4% SD |

| Gemcitabine | Not Determined (DLTs at low doses) | 57.1% SD |

| Docetaxel | Not Determined (DLTs at low doses) | 50% SD |

| Sunitinib | Not Determined (DLTs at low doses) | - |

Detailed Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of PG-11047 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PG-11047 stock solution (in sterile water or DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of PG-11047 in complete medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plates for the desired duration (e.g., 72 or 96 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

Experimental Workflow: In Vitro Cell Viability

Caption: Workflow for an in vitro cell viability assay.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of PG-11047.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

PG-11047 formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Drug Administration: Administer PG-11047 via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Calculate tumor volumes and plot tumor growth curves. Analyze for statistically significant differences between the treatment and control groups.

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for an in vivo xenograft study.

Associated Signaling Pathways

The effects of PG-11047 extend beyond the immediate polyamine metabolic pathway, intersecting with other critical cancer-related signaling networks.

-

MYC Signaling: The MYC oncogene is a known transcriptional activator of ODC.[4] By downregulating ODC activity, PG-11047 can counteract the pro-proliferative effects of MYC.

-

Protein Ubiquitination: Some evidence suggests a link between PG-11047 sensitivity and genes involved in the protein ubiquitination pathway.[6] This pathway is responsible for the degradation of many proteins, including those involved in polyamine biosynthesis.

-

Apoptosis and Cell Cycle Control: The depletion of cellular polyamines by PG-11047 leads to cell cycle arrest, typically at the G1/S and G2/M phases, and the induction of apoptosis.[1][12]

Interconnected Signaling Pathways

Caption: Interconnected signaling pathways affected by PG-11047.

Conclusion

PG-11047 represents a significant advancement in the development of polyamine analogues for cancer therapy. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and manageable safety profile in clinical trials underscore its therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the utility of PG-11047, both as a monotherapy and in combination with other anticancer agents. Future research should focus on identifying predictive biomarkers of response to enable patient stratification and on optimizing combination strategies to maximize clinical benefit.

References

- 1. Facebook [cancer.gov]

- 2. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BiTE® Xenograft Protocol [protocols.io]

- 4. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assays for investigating deSUMOylation enzymes (ms# CP-11-0260) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

The Impact of PG-11047 Tetrahydrochloride on Polyamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PG-11047 tetrahydrochloride, a second-generation polyamine analogue, demonstrates significant anti-neoplastic activity by strategically manipulating polyamine metabolism in cancer cells. As a conformationally restricted derivative of spermine, PG-11047 acts as a non-functional competitor to natural polyamines, leading to their depletion and subsequent inhibition of tumor growth.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of PG-11047, focusing on its effects on key enzymes in the polyamine metabolic pathway, supported by quantitative data from preclinical studies and detailed experimental protocols.

Introduction: Targeting the Polyamines in Cancer

Polyamines, including putrescine, spermidine, and spermine, are essential polycationic molecules crucial for cell proliferation and survival. Their metabolism is frequently dysregulated in cancer, with elevated levels of polyamines being a hallmark of many tumor types.[6][7] This dependency on polyamines makes their metabolic pathway an attractive target for cancer therapy. PG-11047, with its rigid structure conferred by a central cis double bond, exhibits enhanced selective binding to polyamine targets and a potentially improved toxicity profile compared to first-generation analogues.[2][4][6]

Mechanism of Action of PG-11047

PG-11047 exerts its anti-cancer effects through a multi-pronged attack on polyamine homeostasis. Upon entering the cell, it displaces natural polyamines from their binding sites, interfering with critical cellular processes.[1] The primary mechanisms involve the modulation of key enzymes in both the anabolic and catabolic pathways of polyamine metabolism.

Downregulation of Polyamine Biosynthesis

PG-11047 significantly suppresses the activity of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[6][8] ODC catalyzes the conversion of ornithine to putrescine, the first committed step in the synthesis of polyamines. By inhibiting ODC activity, PG-11047 effectively chokes off the production of new polyamines.

Upregulation of Polyamine Catabolism

Concurrently, PG-11047 potently induces the activity of two key catabolic enzymes:

-

Spermidine/spermine N¹-acetyltransferase (SSAT): This enzyme acetylates spermidine and spermine, marking them for either export from the cell or degradation.

-

Spermine oxidase (SMOX): SMOX directly oxidizes spermine to spermidine, producing hydrogen peroxide and 3-aminopropanal as byproducts, which can contribute to cytotoxicity.[4][6]

The combined effect of ODC downregulation and SSAT/SMOX upregulation leads to a profound depletion of intracellular polyamine pools, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[1][6]

Quantitative Data on the Effects of PG-11047

The following tables summarize the quantitative effects of PG-11047 on polyamine metabolism as reported in preclinical studies.

| Cell Line | Treatment Concentration | Duration | Effect on ODC Activity | Reference |

| H157 (NSCLC) | 10 µM | 24 h | Nearly undetectable levels | [8] |

| A549 (NSCLC) | 10 µM | 24 h | Nearly undetectable levels | [8] |

| H69 (SCLC) | 10 µM | 24 h | Nearly undetectable levels | [8] |

| H82 (SCLC) | 10 µM | 24 h | Reduced to ~20% of control | [8] |

Table 1: Effect of PG-11047 on Ornithine Decarboxylase (ODC) Activity

| Cell Line | Treatment Concentration | Duration | Fold Induction of SSAT Activity | Reference |

| A549 (NSCLC) | 10 µM | 24 h | >1,000-fold | [8] |

| H157 (NSCLC) | 10 µM | 24 h | >1,000-fold | [8] |

| H82 (SCLC) | 10 µM | 24 h | No alteration | [8] |

| H69 (SCLC) | 10 µM | 24 h | No alteration | [8] |

Table 2: Effect of PG-11047 on Spermidine/Spermine N¹-acetyltransferase (SSAT) Activity

| Cell Line | Treatment Concentration | Duration | Effect on SMOX Activity | Reference |

| A549 (NSCLC) | 10 µM | 24 h | Significantly induced | [8] |

Table 3: Effect of PG-11047 on Spermine Oxidase (SMOX) Activity

| Cell Line Panel | Median Relative IC50 | Reference |

| Pediatric Preclinical Testing Program (PPTP) in vitro panel | 71 nM | [3] |

Table 4: In Vitro Cytostatic Activity of PG-11047

Signaling Pathways and Experimental Workflows

PG-11047's Impact on the Polyamine Metabolic Pathway

Caption: PG-11047 inhibits ODC and induces SSAT and SMOX, leading to polyamine depletion and apoptosis.

Experimental Workflow for Assessing Enzyme Activity

Caption: Workflow for determining the effect of PG-11047 on ODC, SSAT, and SMOX enzyme activities.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies commonly used in the cited literature for studying the effects of polyamine analogues.

Cell Culture and Drug Treatment

-

Cell Lines: Human non-small cell lung cancer (NSCLC) lines (e.g., A549, H157) and small cell lung cancer (SCLC) lines (e.g., H69, H82) are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Drug Preparation: this compound is dissolved in sterile water or an appropriate buffer to create a stock solution, which is then diluted in culture medium to the desired final concentration (e.g., 10 µM).

-

Treatment: Cells are seeded at a predetermined density and allowed to attach overnight. The medium is then replaced with fresh medium containing either PG-11047 or a vehicle control, and the cells are incubated for the desired duration (e.g., 24 hours).

Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the enzymatic conversion of L-[1-¹⁴C]ornithine to ¹⁴CO₂.

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a buffer containing Tris-HCl, EDTA, dithiothreitol (DTT), and pyridoxal 5'-phosphate.

-

Assay Reaction: The cell lysate is incubated with L-[1-¹⁴C]ornithine in a sealed reaction vessel.

-

CO₂ Trapping: The ¹⁴CO₂ produced is trapped on a filter paper saturated with a CO₂ absorbent (e.g., hyamine hydroxide).

-

Quantification: The radioactivity on the filter paper is measured using a scintillation counter.

-

Normalization: ODC activity is expressed as pmol or nmol of CO₂ produced per hour per milligram of protein.

Spermidine/Spermine N¹-acetyltransferase (SSAT) Activity Assay

This assay measures the transfer of the acetyl group from [¹⁴C]acetyl-CoA to spermidine.

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer.

-

Assay Reaction: The cell lysate is incubated with spermidine and [¹⁴C]acetyl-CoA.

-

Separation: The reaction mixture is spotted onto a P81 phosphocellulose paper. The paper is washed to remove unreacted [¹⁴C]acetyl-CoA, while the acetylated spermidine remains bound.

-

Quantification: The radioactivity on the paper is measured by scintillation counting.

-

Normalization: SSAT activity is expressed as pmol of acetylspermidine formed per minute per milligram of protein.

Polyamine Pool Analysis

This method quantifies the intracellular concentrations of putrescine, spermidine, and spermine.

-

Extraction: Cells are harvested and the polyamines are extracted using perchloric acid.

-

Dansylation: The polyamine-containing supernatant is derivatized with dansyl chloride.

-

Separation: The dansylated polyamines are separated by high-performance liquid chromatography (HPLC) on a reverse-phase column.

-

Detection: The separated polyamines are detected using a fluorescence detector.

-

Quantification: The concentration of each polyamine is determined by comparing its peak area to that of known standards.

Conclusion and Future Directions

This compound is a potent modulator of polyamine metabolism with demonstrated anti-cancer activity in a range of preclinical models. Its ability to simultaneously inhibit polyamine biosynthesis and induce catabolism leads to a significant depletion of intracellular polyamines, a state that is detrimental to the survival of cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of PG-11047 and other polyamine analogues. Future research should focus on identifying predictive biomarkers of response to PG-11047 and exploring rational combination therapies to enhance its clinical efficacy. Phase I and Ib clinical trials have shown that PG-11047 can be safely administered to patients with advanced solid tumors, both as a monotherapy and in combination with other chemotherapeutic agents, paving the way for further clinical investigation.[4][5][9]

References

- 1. Facebook [cancer.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Preclinical In Vitro Studies of PG-11047 Tetrahydrochloride

This technical guide provides a comprehensive overview of the preclinical in vitro studies of this compound, a second-generation polyamine analogue with potential antineoplastic activity.[1] PG-11047, a conformationally restricted analog of the natural polyamine spermine, has been evaluated for its ability to inhibit cancer cell growth by modulating polyamine metabolism.[2][3][4] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action

PG-11047 is a nonfunctional competitor of the natural polyamine spermine.[5][6][7] Its proposed mechanism of action involves displacing endogenous polyamines from their binding sites, which interferes with cell cycle processes that are dependent on polyamine function.[1] This disruption leads to cell-cycle arrest and the induction of apoptosis.[1] Furthermore, PG-11047 lowers cellular endogenous polyamine levels by feedback inhibition of polyamine biosynthetic enzymes and by inducing the polyamine catabolizing enzymes spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[2] The oxidation of spermine by SMO produces reactive oxygen species (ROS) and the toxic aldehyde, 3-aminopropanal, contributing to apoptosis and cytotoxicity.[8]

Quantitative Data: In Vitro Cytotoxicity

PG-11047 has demonstrated cytostatic activity against a range of cancer cell lines.[2][9] The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values vary across different cancer types, with some cell lines showing particular sensitivity. The following table summarizes the in vitro cytotoxicity data for PG-11047 from various studies.

| Cancer Type | Cell Line Panel | Metric | Median Value | Concentration Range Tested | Reference |

| Pediatric Cancers | Pediatric Preclinical Testing Program (PPTP) | Relative IC50/EC50 | 71 nM | 10 nM - 100 µM | [2][3][4] |

| Ewing Sarcoma | PPTP | Median EC50 | <21.5 nM | 10 nM - 100 µM | [9] |

| Neuroblastoma | PPTP | Median EC50 | 574.5 nM | 10 nM - 100 µM | [9] |

| Pancreatic Ductal Adenocarcinoma (PDA) | 22 PDA cell lines | GI50 | 0.4 µM - 66 µM | Not Specified | [10] |

| Lung, Colon, Breast, Prostate Cancer | Various | Not Specified | Not Specified | Not Specified | [5][8] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments cited in the literature for the study of PG-11047.

In Vitro Cytotoxicity Assay

This protocol is based on the methods described by the Pediatric Preclinical Testing Program (PPTP) for determining the cytostatic effects of PG-11047.[2][3]

Objective: To determine the concentration of PG-11047 that inhibits 50% of cancer cell growth (IC50/EC50).

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)

-

This compound

-

96-well microtiter plates

-

Cell viability reagent (e.g., resazurin-based, MTT, or CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from exponential phase cultures.

-

Seed the cells into 96-well plates at a predetermined optimal density for each cell line.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of PG-11047 in an appropriate solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of PG-11047 in cell culture medium to achieve a range of final concentrations (e.g., from 10 nM to 100 µM).[2][3]

-

Remove the medium from the cell plates and add the medium containing the different concentrations of PG-11047. Include vehicle-only controls.

-

-

Incubation:

-

Cell Viability Assessment:

-

After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the drug concentration.

-

Determine the absolute IC50 (concentration that reduces cell survival to 50% of control) and relative IC50 (concentration that reduces cell survival by 50% of the maximum effect) values by fitting the data to a sigmoidal dose-response curve.[2]

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of PG-11047 Action

The following diagram illustrates the mechanism of action of PG-11047 within the polyamine metabolic pathway.

Caption: Mechanism of PG-11047 in the polyamine metabolic pathway.

Experimental Workflow for In Vitro Testing

The diagram below outlines the general workflow for evaluating the in vitro efficacy of PG-11047.

References

- 1. Facebook [cancer.gov]

- 2. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Initial testing (stage 1) of the polyamine analog PG11047 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scholars@Duke publication: Initial testing (stage 1) of the polyamine analog PG11047 by the pediatric preclinical testing program. [scholars.duke.edu]

- 5. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - ProQuest [proquest.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. aacrjournals.org [aacrjournals.org]

- 10. escholarship.org [escholarship.org]

Unveiling the Early-Phase Clinical Profile of PG-11047 Tetrahydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial results for PG-11047 tetrahydrochloride, a second-generation polyamine analogue with potential antineoplastic activity. The following sections detail the quantitative outcomes, experimental methodologies, and the underlying mechanism of action of this investigational agent.

Core Efficacy and Safety Data

The early clinical development of this compound has focused on establishing its safety, tolerability, and preliminary efficacy as both a monotherapy and in combination with standard-of-care chemotherapeutic agents. The quantitative data from these studies are summarized below.

Phase I Monotherapy Trial Results

A Phase I dose-escalation study evaluated PG-11047 administered intravenously to patients with advanced refractory metastatic solid tumors.[1][2]

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 610 mg | [1][2] |

| Dosing Schedule | 60-minute intravenous infusions on days 1, 8, and 15 of a 28-day cycle | [2] |

| Total Patients Treated | 46 | [2] |

| Stable Disease (SD) | 30% of patients | [1][2] |

| Dose-Limiting Toxicities (DLTs) | Primarily gastrointestinal (oral/anal mucositis, diarrhea), one case of angioedema, and one case of grade 3 alanine aminotransferase (ALT) increase. | [2] |

| Most Common Adverse Effects | Fatigue and anorexia | [2] |

Phase Ib Combination Therapy Trial Results

A multicenter, dose-escalation Phase Ib trial investigated PG-11047 in combination with various standard-of-care therapies in patients with advanced refractory metastatic solid tumors or lymphoma.[1][3]

| Combination Regimen | PG-11047 MTD | Partial Response (PR) | Stable Disease (SD) | Unconfirmed PR | Dose-Limiting Toxicities (DLTs) | Reference |

| + Bevacizumab | 590 mg | 12% | 40% | - | Rare (5 of 148 patients across Bevacizumab, Erlotinib, Cisplatin, and 5-FU arms) | [1] |

| + Erlotinib | 590 mg | - | 33.3% | - | Rare | [1] |

| + Cisplatin | 590 mg | - | 54.1% | 20% | Rare | [1] |

| + 5-Fluorouracil (5-FU) | 590 mg | - | 71.4% | - | Rare | [1] |

| + Gemcitabine | MTD Not Determined | - | - | - | DLTs at low doses (50 mg and 100 mg of PG-11047) | [1] |

| + Docetaxel | MTD Not Determined | - | - | - | DLTs at low doses (50 mg and 100 mg of PG-11047) | [1] |

| + Sunitinib | MTD Not Determined | - | - | - | DLTs at low doses | [1] |

Experimental Protocols

The clinical investigations of this compound were conducted in accordance with approved protocols, Good Clinical Practice guidelines, and the Declaration of Helsinki.[1]

Phase I Monotherapy Study Design

-

Objective: To determine the MTD, DLTs, and preliminary efficacy of PG-11047 as a single agent.

-

Patient Population: 46 patients with advanced solid tumors.[2]

-

Dosing and Administration: PG-11047 was administered as a 60-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[2] Dose escalation ranged from 50 to 750 mg.[2]

-

Treatment Duration: Patients underwent at least two treatment cycles.[2]

Phase Ib Combination Therapy Study Design

-

Objective: To evaluate the safety, tolerability, and MTD of PG-11047 in combination with standard-of-care therapies.

-

Patient Population: 172 patients with advanced refractory metastatic solid tumors or lymphoma were assigned to different treatment arms based on their cancer type.[1]

-

Dosing and Administration: PG-11047 was administered via intravenous infusion once weekly.[1][3] The dose of PG-11047 was escalated from 50 mg to 590 mg.[1][3] The standard-of-care agents (gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib) were administered as directed by their respective protocols.[1][3]

Mechanism of Action and Signaling Pathways

PG-11047 is a second-generation, conformationally restricted analogue of the natural polyamine spermine.[4][5][6] Its mechanism of action is centered on the disruption of polyamine homeostasis, which is crucial for tumor cell proliferation and survival.[1][2]

PG-11047 competitively inhibits the function of natural polyamines and leads to the depletion of intracellular polyamine pools.[5] This is achieved through several mechanisms:

-

Feedback Inhibition: It down-regulates the key enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[6]

-

Induction of Catabolism: PG-11047 highly induces the activity of polyamine catabolic enzymes, including spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX).[1][5]

-

Oxidative Stress: The oxidation of spermine by SMOX produces reactive oxygen species (ROS) and the toxic aldehyde, 3-aminopropanal, contributing to apoptosis and cytotoxicity.[1]

The following diagram illustrates the polyamine metabolic pathway and the points of intervention by PG-11047.

Caption: Polyamine metabolic pathway and PG-11047's mechanism of action.

Clinical Trial Workflow

The early-phase clinical trials for PG-11047 followed a structured dose-escalation design to establish safety and determine the recommended dose for further studies.

Caption: Workflow of Phase I and Ib clinical trials for PG-11047.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of PG-11047 Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PG-11047 tetrahydrochloride, a conformationally restricted polyamine analog, has demonstrated notable antitumor activity in preclinical and early-phase clinical studies. Its mechanism of action is centered on the disruption of polyamine homeostasis, a pathway frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of PG-11047, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer therapeutics targeting the polyamine pathway.

Introduction

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation. Cancer cells often exhibit elevated polyamine levels due to increased biosynthesis and uptake, making the polyamine metabolic pathway an attractive target for anticancer drug development. PG-11047 is a second-generation polyamine analog designed to mimic natural polyamines, thereby competitively inhibiting their functions and disrupting their metabolism.[1][2] Its rigid structure, conferred by a central cis-double bond, is intended to enhance target specificity and reduce off-target toxicities observed with earlier-generation analogs.[3] Preclinical studies have shown that PG-11047 effectively inhibits the growth of various cancer cell lines, and Phase I clinical trials have established its safety profile and maximum tolerated dose.[4][5]

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound in humans, such as half-life, clearance, and volume of distribution, are not extensively reported in publicly available literature. However, clinical trial data provides insights into its administration and safety.

Clinical Administration and Dosing

A Phase I clinical trial (NCT00705653) in patients with advanced solid tumors established a maximum tolerated dose (MTD) for PG-11047.[5] In a subsequent Phase Ib trial, the MTD was evaluated in combination with other chemotherapeutic agents.[6][7]

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) - Single Agent | 610 mg | [5] |

| Administration Route | Intravenous (IV) infusion | [5] |

| Dosing Schedule (Single Agent) | Days 1, 8, and 15 of a 28-day cycle | [5] |

| MTD in Combination with Bevacizumab, Erlotinib, Cisplatin, and 5-FU | 590 mg | [6][7] |

Table 1: Clinical Dosing and MTD of PG-11047

Pharmacodynamics

The primary pharmacodynamic effect of PG-11047 is the profound disruption of polyamine homeostasis within cancer cells. This is achieved through a dual mechanism: the induction of polyamine catabolism and the suppression of polyamine biosynthesis.[8][9]

Mechanism of Action: Modulation of Polyamine Metabolism

PG-11047 exerts its anticancer effects by:

-

Inducing Spermidine/Spermine N1-acetyltransferase (SSAT): This is a key rate-limiting enzyme in polyamine catabolism. PG-11047 dramatically upregulates SSAT activity, leading to the acetylation of spermine and spermidine.[4][9] These acetylated polyamines are then either exported from the cell or further catabolized by N1-acetylpolyamine oxidase (PAOX).

-

Inducing Spermine Oxidase (SMOX): PG-11047 also induces SMOX, which directly oxidizes spermine to spermidine, producing hydrogen peroxide and 3-aminopropanal as byproducts. These reactive oxygen species (ROS) contribute to the cytotoxic effects of the drug.[3][8]

-

Inhibiting Ornithine Decarboxylase (ODC): ODC is the first and rate-limiting enzyme in polyamine biosynthesis. PG-11047 treatment leads to a significant decrease in ODC activity, thereby reducing the de novo synthesis of polyamines.[4][9]

The net result of these actions is a depletion of intracellular polyamine pools, which are critical for the rapid proliferation of cancer cells.

References

- 1. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 | PLOS One [journals.plos.org]

- 9. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Activity Relationship of PG-11047 and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PG-11047 is a second-generation, conformationally restricted polyamine analog designed to exploit the dysregulated polyamine metabolism characteristic of many cancers. As a structural mimic of the natural polyamine spermine, PG-11047 acts as a nonfunctional competitor, leading to the depletion of essential natural polyamines and the induction of a catabolic cascade that generates cytotoxic reactive oxygen species. Its design, featuring a central cis double bond for increased rigidity, aimed to improve upon first-generation analogs by reducing off-target toxicities.[1][2] Preclinical studies have demonstrated its efficacy in various cancer models, and Phase I clinical trials have established its safety profile.[3][4] This guide provides a comprehensive analysis of the structural activity relationships (SAR) of PG-11047 and its derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and logical frameworks.

Mechanism of Action

PG-11047 exerts its anticancer effects by intervening in multiple aspects of the polyamine metabolic pathway. Polyamines like spermidine and spermine are essential for cell proliferation, and cancer cells exhibit a heightened dependency on these molecules.[3]

The mechanism of PG-11047 involves a multi-pronged attack:

-

Cellular Uptake: PG-11047 is actively transported into rapidly dividing cancer cells via the selective polyamine transport system.[5][6]

-

Competitive Inhibition: Once inside the cell, it competitively displaces natural polyamines from their binding sites but cannot substitute for their growth-supporting functions.[7][8]

-

Feedback Inhibition of Biosynthesis: The high intracellular concentration of the analog triggers feedback inhibition of key polyamine biosynthetic enzymes, such as ornithine decarboxylase (ODC).[2][7]

-

Induction of Catabolism: Crucially, PG-11047 strongly induces the primary polyamine catabolic enzymes:

-

Spermidine/spermine N¹-acetyltransferase (SSAT): This enzyme acetylates spermine and spermidine, marking them for export or further degradation and rapidly depleting their intracellular pools.[5][9]

-

Spermine Oxidase (SMOX): This enzyme directly oxidizes spermine. This process generates spermidine, the toxic aldehyde 3-aminopropanal, and hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS).[1][9] The resulting oxidative stress contributes significantly to the analog's cytotoxicity.[1][2]

-

This combined action of depleting essential polyamines and producing toxic byproducts leads to the inhibition of cancer cell growth.[7]

Caption: Polyamine pathway interference by PG-11047.

Structural-Activity Relationship (SAR)

The core structure of PG-11047 is N¹,N¹²-bis(ethyl)-cis-6,7-dehydrospermine.[1] Its design was a deliberate modification of earlier, more flexible analogs like N¹,N¹²-bisethylspermine (BES) to enhance conformational rigidity.[10] This rigidity was theorized to reduce nonspecific binding and improve the safety profile.[1] Subsequent research into related compounds has revealed key structural determinants of activity.

Influence of Terminal N-Alkyl Substituents

A study systematically replaced the terminal N-ethyl groups of PG-11047 with longer alkyl chains (from propyl, C3, to nonyl, C9), creating the HPG series of analogs.[4] This revealed a strong correlation between the length of the alkyl chain and cytotoxic potency in human colon (HCT116) and lung (A549) cancer cell lines.

Table 1: In Vitro Cytotoxicity of PG-11047 and N-Alkyl Analogs [4]

| Compound | Terminal R-Group | IC₅₀ in HCT116 (µM) | IC₅₀ in A549 (µM) |

|---|---|---|---|

| PG-11047 | -CH₂CH₃ (Ethyl) | > 10.0 | > 10.0 |

| HPG-2 | -(CH₂)₂CH₃ (Propyl) | 1.0 ± 0.2 | < 1.0 |

| HPG-3 | -(CH₂)₃CH₃ (Butyl) | 3.0 ± 0.4 | 10.0 ± 0.9 |

| HPG-4 | -(CH₂)₄CH₃ (Pentyl) | 2.0 ± 0.3 | > 10.0 |

| HPG-5 | -(CH₂)₅CH₃ (Hexyl) | 1.0 ± 0.1 | 7.0 ± 0.6 |

| HPG-6 | -(CH₂)₆CH₃ (Heptyl) | < 1.0 | 3.0 ± 0.3 |

| HPG-7 | -(CH₂)₇CH₃ (Octyl) | < 1.0 | < 1.0 |

| HPG-8 | -(CH₂)₈CH₃ (Nonyl) | > 10.0 | 7.0 ± 0.5 |

Data sourced from Kumar et al., 2022.[4]

The data clearly indicates that extending the N-alkyl chains beyond the original ethyl groups can dramatically increase cytotoxicity. Notably, the propyl (HPG-2), heptyl (HPG-6), and octyl (HPG-7) analogs showed significantly greater potency than the parent compound, with several achieving IC₅₀ values below 1 µM.[4] This suggests that increased lipophilicity or altered interactions at the binding sites of target proteins or transporters enhances the compound's anticancer activity.

Influence of the Central Linker

The central, conformationally restricted linker is a defining feature of PG-11047. Studies on related bisethylspermine (BES) analogs where the central four-carbon chain was replaced with cyclopropane or cyclobutane rings also produced compounds with low-micromolar growth-inhibitory activity.[10] However, analogs with a shortened two-carbon equivalent central unit were devoid of activity, highlighting the critical importance of the spacing between the secondary amine groups for biological function.[10]

Caption: Key structural modifications and their impact on activity.

Preclinical and Clinical Data Summary

PG-11047 has been evaluated in a range of preclinical and clinical settings, establishing its biological activity and safety parameters.

Table 2: Summary of PG-11047 Activity and Clinical Parameters

| Parameter | Finding | Reference(s) |

|---|---|---|

| In Vitro Activity | Median EC₅₀ of 71 nM across the Pediatric Preclinical Testing Program (PPTP) panel. | [8] |

| Particularly active against Ewing sarcoma cell lines. | [8] | |

| In Vivo Efficacy | Demonstrated tumor growth inhibition in prostate (DU-145) and non-small cell lung cancer (A549) xenografts. | [5][7] |

| Potentiated the antitumor effects of cisplatin and bevacizumab in preclinical models. | [5][6] | |

| Phase I MTD (Monotherapy) | 610 mg (IV on days 1, 8, 15 of a 28-day cycle). | [3][11] |

| Phase Ib MTD (Combination) | 590 mg with bevacizumab, erlotinib, cisplatin, and 5-FU. | [1][12] |

| Clinical Response | Stable disease in 30% of monotherapy patients; partial responses in 12% of patients receiving the bevacizumab combination. | [3][12] |

| Dose-Limiting Toxicities (DLTs) | Primarily gastrointestinal (mucositis, diarrhea). |[3] |

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial in SAR studies. The following sections detail methodologies used to evaluate PG-11047 and its analogs.

General Synthesis of PG-11047 Analogs

The synthesis of PG-11047 and its N-alkylated analogs (HPG series) follows a multi-step procedure.[4]

-

N-Alkylation: tert-butyl (3-aminopropyl)carbamate is reacted with the desired alkyl iodide (e.g., ethyl iodide for PG-11047) in the presence of triethylamine in acetonitrile at 75°C for 16-18 hours.

-

Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture to protect the newly formed secondary amine.

-

Boc Deprotection: The Boc-protected mono-alkylated intermediate is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the protecting group, yielding the free amine.

-

Coupling: Two equivalents of the deprotected amine are coupled with one equivalent of (Z)-1,4-dichlorobut-2-ene in the presence of a base (e.g., triethylamine) in a suitable solvent to form the symmetric final product.

-

Purification: The final compound is purified using column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (96-well format)

This protocol is used to determine the IC₅₀ or EC₅₀ of a compound against a panel of cancer cell lines.

-

Cell Plating: Cancer cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Preparation: A stock solution of the test compound (e.g., 10 mM in sterile water) is prepared. A series of dilutions are made to create a range of final concentrations for testing (e.g., 10 nM to 100 µM).

-

Treatment: The culture medium is removed from the plates and replaced with medium containing the various concentrations of the test compound. Control wells receive medium with vehicle only.

-

Incubation: Plates are incubated for a fixed period, typically 96 hours, at 37°C in a 5% CO₂ atmosphere.

-

Viability Assessment: Cell viability is measured using an appropriate assay, such as the Sulforhodamine B (SRB) or MTT assay. The absorbance is read using a microplate reader.

-

Data Analysis: The absorbance values are converted to percentage of cell growth relative to controls. A dose-response curve is plotted, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

SSAT and SMOX Enzyme Activity Assays

These assays quantify the induction of the key polyamine catabolic enzymes.[2]

-

Cell Lysis: After treatment with the test compound, cells are harvested, washed with PBS, and lysed in a suitable buffer on ice. The lysate is centrifuged to pellet cell debris, and the supernatant (cytosolic extract) is collected.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard method like the Bradford assay.

-

SSAT Activity:

-

A reaction mixture is prepared containing the cell lysate, Tris-HCl buffer, and [¹⁴C]acetyl-CoA.

-

The reaction is initiated by adding spermidine as the substrate.

-

After incubation (e.g., 10 min at 37°C), the reaction is stopped.

-

The product, [¹⁴C]N¹-acetylspermidine, is separated from unreacted [¹⁴C]acetyl-CoA using a cation-exchange paper method.

-

The radioactivity on the paper is quantified by liquid scintillation counting. Activity is expressed as pmol/min/mg of protein.

-

-

SMOX Activity:

-

A reaction mixture is prepared containing the cell lysate, sodium phosphate buffer, the substrate N¹,N¹²-bis(ethyl)spermine, and horseradish peroxidase.

-

The reaction is initiated by adding Amplex Red reagent. SMOX activity produces H₂O₂, which reacts with Amplex Red in the presence of peroxidase to generate the fluorescent product resorufin.

-

The increase in fluorescence is measured over time using a fluorescence plate reader (excitation ~540 nm, emission ~590 nm). Activity is calculated based on a standard curve of H₂O₂.

-

Caption: A typical workflow for preclinical drug discovery.

Conclusion and Future Directions